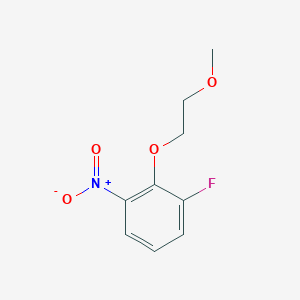

1-Fluoro-2-(2-methoxyethoxy)-3-nitrobenzene

Description

Its molecular formula is C₉H₁₀FNO₅, with a molecular weight of 231.18 g/mol. The 2-methoxyethoxy substituent introduces both ether and alkoxy functionalities, influencing solubility and reactivity. This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis, particularly in reactions requiring regioselective functionalization .

Properties

IUPAC Name |

1-fluoro-2-(2-methoxyethoxy)-3-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO4/c1-14-5-6-15-9-7(10)3-2-4-8(9)11(12)13/h2-4H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJRZZNMZMFYFLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=CC=C1F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Fluoro-2-(2-methoxyethoxy)-3-nitrobenzene typically involves the nitration of 1-fluoro-2-(2-methoxyethoxy)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions, such as temperature and reaction time, are carefully controlled to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial production methods for this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

1-Fluoro-2-(2-methoxyethoxy)-3-nitrobenzene undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

Substitution: The fluorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Oxidation: The methoxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Fluoro-2-(2-methoxyethoxy)-3-nitrobenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block for various chemical transformations.

Biology: The compound can be used in the development of fluorescent probes and imaging agents due to its potential to undergo specific chemical modifications.

Medicine: Research into its derivatives may lead to the development of new pharmaceuticals with potential therapeutic applications.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Fluoro-2-(2-methoxyethoxy)-3-nitrobenzene depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitro group is converted to an amino group through the transfer of electrons and protons. In substitution reactions, the fluorine atom is replaced by a nucleophile through a nucleophilic aromatic substitution mechanism.

The molecular targets and pathways involved in these reactions are determined by the specific functional groups present in the compound and the reagents used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound’s key structural analogs differ in substituent type, position, or chain length. Below is a comparative analysis:

Table 1: Comparative Properties of 1-Fluoro-2-(2-methoxyethoxy)-3-nitrobenzene and Analogs

Physicochemical Properties

- Solubility: The 2-methoxyethoxy group improves solubility in polar aprotic solvents (e.g., DMSO, ethanol) compared to analogs with shorter alkoxy chains .

- Crystallinity: Analogs like 1-(3,3-Dichloroallyloxy)-2-nitrobenzene exhibit defined crystal structures with intramolecular non-covalent interactions (e.g., C–H···Cl), which may influence melting points .

Biological Activity

1-Fluoro-2-(2-methoxyethoxy)-3-nitrobenzene is a synthetic compound that has garnered attention for its diverse biological activities. The compound's structure, characterized by a nitro group and a fluorine atom, suggests potential interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The chemical formula for 1-Fluoro-2-(2-methoxyethoxy)-3-nitrobenzene is C₉H₁₁FNO₃. Its structure includes:

- A fluorine atom at the 1-position,

- A methoxyethoxy group at the 2-position,

- A nitro group at the 3-position.

These functional groups contribute to its unique reactivity and biological profile.

Antimicrobial Properties

Recent studies have indicated that compounds with similar nitro and fluoro substitutions exhibit significant antimicrobial activity. For instance, nitrobenzene derivatives are known to inhibit the growth of various bacteria and fungi. The mechanism often involves the disruption of microbial cell membranes or interference with essential metabolic pathways.

| Compound | MIC (µM) | Target Organism |

|---|---|---|

| 1-Fluoro-2-(2-methoxyethoxy)-3-nitrobenzene | TBD | TBD |

| Nitrobenzene Derivative A | 1 | C. krusei |

| Nitrobenzene Derivative B | 0.5 | E. coli |

Anticancer Activity

Preliminary research suggests that 1-Fluoro-2-(2-methoxyethoxy)-3-nitrobenzene may exhibit anticancer properties. Analogous compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Case Study:

In a study examining nitro-substituted benzene derivatives, several compounds demonstrated IC₅₀ values in the low micromolar range against human breast cancer cell lines (e.g., MCF-7). The presence of electron-withdrawing groups, such as nitro, was crucial for enhancing biological activity.

| Compound | IC₅₀ (µM) | Cell Line |

|---|---|---|

| 1-Fluoro-2-(2-methoxyethoxy)-3-nitrobenzene | TBD | MCF-7 |

| Doxorubicin | 0.5 | MCF-7 |

The proposed mechanisms of action for 1-Fluoro-2-(2-methoxyethoxy)-3-nitrobenzene include:

- Inhibition of Enzymatic Activity: Similar nitro compounds have been shown to inhibit enzymes such as iNOS and COX-2, which are involved in inflammatory responses.

- Induction of Apoptosis: Studies indicate that these compounds can trigger apoptotic pathways in cancer cells by activating caspases and modulating p53 expression levels.

Comparative Analysis

When compared to other similar compounds, such as nitro-substituted benzenes and piperidin derivatives, 1-Fluoro-2-(2-methoxyethoxy)-3-nitrobenzene shows promise due to its unique substitution pattern which may enhance its biological activity.

| Compound Type | Biological Activity |

|---|---|

| Nitro-substituted Benzene | Antimicrobial, Anticancer |

| Piperidin Derivatives | Anticancer |

| Fluorinated Compounds | Enhanced Metabolic Stability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.